molecular formula C16H14BrIO3 B3037767 3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 591210-49-0

3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No. B3037767
CAS RN: 591210-49-0
M. Wt: 461.09 g/mol
InChI Key: MSNRALWZCHWCAY-UHFFFAOYSA-N
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Description

“3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde” is a chemical compound with the empirical formula C16H14BrIO3 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCOc1cc(C=O)cc(I)c1OCc2ccc(I)cc2 . This indicates the presence of ethoxy, bromo, iodo, and benzyl groups in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is approximately 461.09 g/mol . It is a solid substance .

Scientific Research Applications

Synthesis and Computational Analysis

The synthesis of benzaldehyde derivatives, including similar compounds to 3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde, has been explored. These compounds are characterized using various spectroscopic techniques and computational analyses to predict their conformations and molecular properties (Balachander & Manimekalai, 2017).

Biological Activities

Compounds similar to this compound have been isolated from natural sources such as green algae. These derivatives display activities like mild cytotoxicity against cancer cell lines and notable antioxidant properties (Hawas et al., 2021).

Chemical Process Improvement

Research includes improving the synthesis process of benzaldehyde derivatives. For instance, optimizing the reaction conditions to increase the yield of similar compounds is a significant focus. This type of research enhances the efficiency and effectiveness of producing these chemical compounds (Jiangao, 2010).

Magnetic Properties

Studies on compounds structurally related to this compound have been conducted to understand their magnetic properties. This research is vital in the development of materials with specific magnetic characteristics (Zhang et al., 2013).

Pharmacological Activities

Some benzaldehyde derivatives have shown selective cytotoxic activities against various cancer cells and powerful antibacterial properties. This highlights their potential in developing new therapeutic agents (Lijun et al., 2005).

properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrIO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNRALWZCHWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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